Fadaltran

Descripción

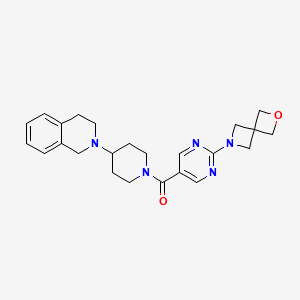

Fadaltran (chemical name: [4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone) is a selective α2-adrenergic receptor (α2-AR) antagonist developed by Bayer AG for the treatment of peripheral artery disease (PAD) . Its molecular formula is C24H29N5O2, with a mechanism targeting vasodilation and improved blood flow in PAD patients . This compound reached Phase II clinical trials but was discontinued in 2020 after failing to meet efficacy endpoints in Phase IIa studies .

Propiedades

Número CAS |

1799809-36-1 |

|---|---|

Fórmula molecular |

C24H29N5O2 |

Peso molecular |

419.53 |

Nombre IUPAC |

[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa- 6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone |

InChI |

InChI=1S/C24H29N5O2/c30-22(20-11-25-23(26-12-20)29-14-24(15-29)16-31-17-24)27-9-6-21(7-10-27)28-8-5-18-3-1-2-4-19(18)13-28/h1-4,11-12,21H,5-10,13-17H2 |

Clave InChI |

QFUYPQVPOWDETM-UHFFFAOYSA-N |

SMILES |

O=C(N1CCC(N2CC3=C(C=CC=C3)CC2)CC1)C4=CN=C(N(C5)CC65COC6)N=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Fadaltran |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Fadaltran, as an α2-adrenoreceptor antagonist, is likely to undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Fadaltran has several scientific research applications, including:

Chemistry: Used as a research tool to study the properties and reactions of α2-adrenoreceptor antagonists.

Biology: Employed in biological studies to understand the role of α2-adrenoreceptors in various physiological processes.

Medicine: Investigated for its potential therapeutic applications in conditions where α2-adrenoreceptor antagonism is beneficial.

Industry: Utilized in the development of new drugs and therapeutic agents

Mecanismo De Acción

Fadaltran exerts its effects by antagonizing α2-adrenoreceptors. This means it binds to these receptors and inhibits their activity, which can modulate various physiological responses. The molecular targets and pathways involved include the inhibition of norepinephrine release, leading to effects on blood pressure, sedation, and analgesia .

Comparación Con Compuestos Similares

Key Observations :

- Target Specificity : this compound’s α2-AR antagonism aimed to reduce vasoconstriction in PAD, whereas Pecavaptan targeted vasopressin receptors for heart failure, and BAY 1817080 addressed chronic cough via P2X3 inhibition .

- Clinical Outcomes: this compound’s failure contrasts with BAY 1817080’s progression, suggesting superior target validation or dosing strategies for the latter .

Pharmacokinetic and Pharmacodynamic Data

Limited pharmacokinetic data for this compound are available in public sources. However, its discontinuation due to efficacy (rather than safety) suggests inadequate receptor engagement or suboptimal trial design compared to peers:

- Pecavaptan : Demonstrated sustained receptor inhibition in preclinical models, supporting its progression .

- BAY 1817080 : Showed >80% target occupancy in Phase I, justifying continued development .

Molecular and Structural Comparisons

This compound’s spiroheterocyclic core may have contributed to metabolic instability or poor bioavailability, though this remains speculative without detailed pharmacokinetic data .

Critical Analysis of Discontinuation Factors

This compound’s termination highlights challenges in α2-AR antagonist development:

Trial Design : Phase IIa trials may have enrolled heterogeneous PAD populations, masking efficacy in specific subgroups .

Competitive Landscape : Bayer prioritized anticoagulants (e.g., Factor XI inhibitors) and gene therapies (e.g., BAY2599023) over α2-AR antagonists, reallocating resources post-2020 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.